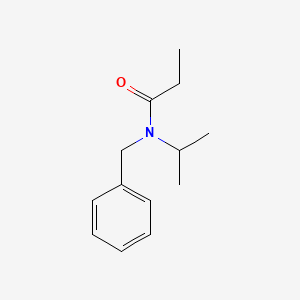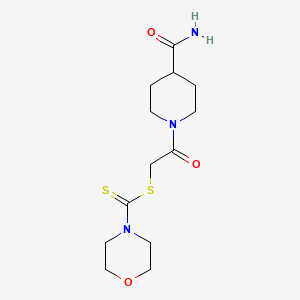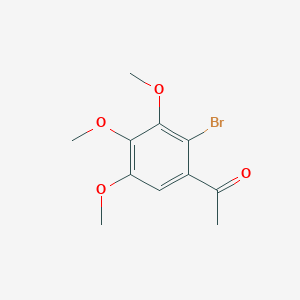![molecular formula C25H18N4O2 B11036508 4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11036508.png)
4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and dicarbonitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Dicarbonitrile Groups: This can be done using cyanation reactions with reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 3-Hydroxy-2-(4-methoxyphenyl)-5-(2-methylaminoethyl)-2,3-dihydro-5H-1,5-benzothiazepin-4-one
Uniqueness
4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H18N4O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenylpyrazol-4-yl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C25H18N4O2/c1-16-24(22-12-18(14-26)19(15-27)13-23(22)30)25(17-8-10-21(31-2)11-9-17)28-29(16)20-6-4-3-5-7-20/h3-13,30H,1-2H3 |
InChI Key |
JIELDCHEQUGLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=C(C=C(C(=C4)C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11036433.png)
![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11036435.png)
![3-chloro-N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11036449.png)

![1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11036459.png)
![Tetramethyl 5',5',8'-trimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036469.png)
![N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B11036482.png)


![6-(4-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11036502.png)
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036511.png)
![N,N-dibenzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B11036513.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11036517.png)
![2-(Methylsulfanyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11036520.png)
